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Abstract
Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist widely

used in the treatment of asthma and allergic rhinitis.[1] Its synthesis is a multi-step process,

and achieving high purity of the final active pharmaceutical ingredient (API) is critical for its

safety and efficacy. A key strategy in the manufacturing of Montelukast sodium involves the

formation and purification of its dicyclohexylamine (DCHA) salt. This intermediate allows for

effective removal of process-related impurities through crystallization, yielding a high-purity

Montelukast free acid upon conversion, which is then converted to the final sodium salt.[2][3][4]

This document provides a detailed application note and protocol for the synthesis of

Montelukast sodium, with a specific focus on the purification step involving the

dicyclohexylamine salt.

Introduction
The synthesis of Montelukast sodium typically involves the coupling of two key fragments: a

diol intermediate and a thiol-containing side chain. The crude Montelukast free acid obtained

from this coupling reaction often contains various impurities. The use of dicyclohexylamine to

form a crystalline salt of Montelukast provides an efficient method for purification.[2][3][4] This

acid-base reaction allows for the selective crystallization of the Montelukast
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dicyclohexylamine salt, leaving many impurities behind in the mother liquor.[2][5] The purified

salt can then be readily converted back to the free acid with high purity, which is subsequently

treated with a sodium source to yield the final Montelukast sodium API.[2][6]

Overall Synthesis Workflow
The synthesis can be broadly divided into the following key stages:

Formation of the Mesylate Intermediate: The starting diol is selectively mesylated at the

secondary alcohol position.

Coupling Reaction: The mesylate intermediate is coupled with the thiol side-chain to form

crude Montelukast free acid.

Purification via Dicyclohexylamine Salt Formation: The crude acid is converted to its

dicyclohexylamine salt, which is then purified by crystallization.

Conversion to Montelukast Sodium: The purified dicyclohexylamine salt is converted back to

the free acid and then to the final sodium salt.
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Caption: Overall workflow for the synthesis of Montelukast sodium.
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Experimental Protocols
Protocol 1: Formation of Crude Montelukast Free Acid
This protocol outlines the initial steps of forming the crude Montelukast free acid before

purification.

1. Mesylate Formation:

Dissolve the diol intermediate in a suitable solvent mixture, such as toluene and acetonitrile.

[7]

Cool the solution to approximately -25°C.[5][7]

Add a base, typically diisopropylethylamine (DIPEA).[5]

Slowly add methanesulfonyl chloride while maintaining the low temperature to ensure

selective mesylation of the secondary alcohol.[5][7]

Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.[5]

2. Coupling Reaction:

In a separate reaction vessel, prepare the dilithium salt of 1-

(mercaptomethyl)cyclopropaneacetic acid by reacting it with n-butyl lithium in an anhydrous

solvent like THF at a low temperature.[3][5]

Add the previously prepared mesylate solution to the dilithium salt solution, maintaining a

temperature below -5°C.[5][7]

Allow the reaction to proceed for several hours, monitoring for completion by HPLC.[5]

Upon completion, quench the reaction with an aqueous solution, such as 10% aqueous

sodium chloride.[7]

Separate the organic layer and wash it with a dilute acid solution (e.g., 0.5 M tartaric acid) to

remove any excess base.[7]
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Concentrate the organic layer under reduced pressure to obtain the crude Montelukast free

acid, typically as an oily residue.[5][7]

Protocol 2: Purification via Dicyclohexylamine (DCHA)
Salt Formation and Conversion to Montelukast Sodium
This protocol details the purification of the crude Montelukast free acid and its conversion to the

final sodium salt.

1. Formation and Crystallization of Montelukast DCHA Salt:

Dissolve the crude Montelukast free acid residue in a suitable organic solvent, such as ethyl

acetate.[2][7]

Slowly add dicyclohexylamine to the solution at room temperature (20-25°C).[5]

To induce crystallization, seeding with pure Montelukast DCHA salt may be employed.[5][7]

Allow the resulting slurry to age, often overnight, to ensure complete precipitation of the salt.

[5][7]

An anti-solvent like n-hexane can be slowly added to decrease the solubility of the salt and

improve the yield.[2][5][7]

Filter the crystalline solid, wash it with the anti-solvent, and dry it under vacuum to obtain the

purified Montelukast DCHA salt.[5][7]

2. Conversion of DCHA Salt to Montelukast Free Acid:

Suspend the purified Montelukast DCHA salt in a biphasic solvent system, such as a mixture

of toluene and water or methylene chloride and water.[7][8]

Add a weak acid, like aqueous acetic acid, to the mixture. This protonates the Montelukast,

forming the free acid which dissolves in the organic layer, while the dicyclohexylamine is

protonated and remains in the aqueous layer.[2][7]

Separate the organic layer containing the Montelukast free acid.
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Wash the organic layer with water to remove any residual impurities.[2]

3. Formation of Montelukast Sodium:

To the organic solution containing the purified Montelukast free acid, add a solution of a

sodium-containing base, such as sodium hydroxide in ethanol or sodium methoxide.[2][6]

The reaction mixture is stirred to ensure complete formation of the sodium salt.[2]

The final Montelukast sodium can be isolated through various methods, including

concentrating the solution and precipitating the product by adding a non-polar solvent like n-

heptane or n-hexane.[2]

Alternatively, crystallization from a specific solvent mixture, such as toluene and acetonitrile,

can be employed.[3]

The resulting solid is filtered and dried under controlled conditions to yield Montelukast

sodium as a white to off-white powder.[7]
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Step Reagents/Solvents Key Parameters Expected Outcome

Mesylation

Diol intermediate,

methanesulfonyl

chloride, DIPEA,

toluene/acetonitrile

Temperature: -25 ±

2°C[7]

Selective mesylation

of the secondary

alcohol

Coupling

Mesylate

intermediate, 1-

(mercaptomethyl)cycl

opropaneacetic acid,

n-butyl lithium, THF

Temperature: below

-5°C[7]

Crude Montelukast

free acid (oily residue)

[7]

DCHA Salt Formation

Crude Montelukast

free acid,

dicyclohexylamine,

ethyl acetate, n-

hexane

Temperature: 20-

25°C, aging

overnight[5][7]

Crystalline

Montelukast DCHA

salt[2]

DCHA Salt to Free

Acid

Montelukast DCHA

salt, acetic acid,

toluene/water

pH adjustment to

liberate the free

acid[5]

Purified Montelukast

free acid in organic

solution

Sodium Salt

Formation

Montelukast free acid,

sodium hydroxide or

sodium methoxide,

ethanol/toluene

Complete dissolution

followed by

precipitation or

crystallization[2][7]

High-purity

Montelukast sodium

solid[5]

Logical Relationship Diagram
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Caption: Purification logic via DCHA salt formation.

Conclusion
The use of dicyclohexylamine salt formation is a robust and scalable method for the purification

of Montelukast. This strategy effectively removes impurities generated during the synthesis,

leading to a high-purity final product. The protocols and data presented in this application note

provide a comprehensive guide for researchers and professionals involved in the development

and manufacturing of Montelukast sodium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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